molecular formula C11H14INO2 B8014125 2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide

2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide

Cat. No.: B8014125
M. Wt: 319.14 g/mol
InChI Key: LZLIBFLNDSAYSO-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a methoxyethyl group, and a methyl group attached to the benzamide core

Properties

IUPAC Name

2-iodo-N-(2-methoxyethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8-4-3-5-9(10(8)12)11(14)13-6-7-15-2/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLIBFLNDSAYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCOC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-methylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide core can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of N-(2-methoxyethyl)-3-methylbenzamide derivatives with different substituents replacing the iodine atom.

    Oxidation: Formation of 2-methoxyethyl-3-methylbenzoic acid or corresponding aldehydes.

    Reduction: Formation of N-(2-methoxyethyl)-3-methylbenzylamine or related amines.

Scientific Research Applications

2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with specific amino acid residues.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxyethyl group play crucial roles in binding to these targets, often through covalent or non-covalent interactions. The compound can inhibit enzyme activity by modifying active site residues or altering the enzyme’s conformation, thereby affecting its catalytic function.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-(2-methoxyethyl)benzamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    2-Iodo-N-(2-methoxyethyl)-N-methylbenzamide: Similar structure but with a different substitution pattern on the benzamide core.

    2-Iodo-N-(prop-2-yn-1-yl)acetamide: Contains a different alkyl group, leading to variations in chemical behavior and applications.

Uniqueness

2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom allows for selective reactions, while the methoxyethyl and methyl groups contribute to its solubility and binding characteristics. These features make it a valuable compound for various research and industrial applications.

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